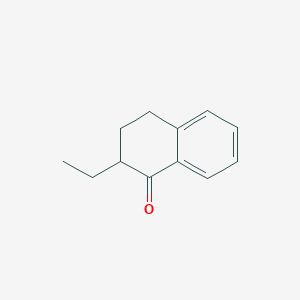

2-ethyl-3,4-dihydronaphthalen-1(2H)-one

Description

Properties

IUPAC Name |

2-ethyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13/h3-6,9H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXPVDXMMIPDMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404902 | |

| Record name | 2-Ethyl-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21568-62-7 | |

| Record name | 2-Ethyl-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ETHYL-3,4-DIHYDRO-2H-NAPHTHALEN-1-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several methods. One common approach involves the cyclization of alkylenecyclopropanes. For example, a solution of an alkylenecyclopropane with manganese(III) acetate dihydrate and malonic acid diethyl ester in acetic acid and acetic anhydride is stirred at 65°C under a nitrogen atmosphere for 10 hours. The mixture is then diluted with saturated sodium chloride and extracted with ethyl acetate. The organic phases are combined, dried over magnesium sulfate, and purified via chromatography to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar cyclization reactions with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

Alkylation and Nucleophilic Additions

The ketone group enables nucleophilic attack, while the ethyl substituent modulates steric accessibility:

a. Ethylation via Friedel-Crafts Alkylation

-

Reagents : Ethyl iodide (EtI), potassium tert-butoxide (t-BuOK)

-

Conditions : Anhydrous THF, room temperature under N₂ atmosphere .

-

Mechanism : Deprotonation of the α-carbon by t-BuOK forms an enolate, which reacts with EtI to yield the ethylated product.

-

Example : Synthesis of 1-ethyl-3,4-dihydronaphthalen-2(1H)-one from 2-tetralone .

b. Grignard Additions

-

Reagents : Organomagnesium reagents (e.g., MeMgBr)

-

Outcome : Formation of tertiary alcohols via nucleophilic addition to the carbonyl group.

Electrophilic Substitution Reactions

The aromatic ring undergoes electrophilic substitution, with regioselectivity influenced by the ketone and ethyl groups:

a. Bromination

-

Reagents : Br₂ in acetic acid or FeBr₃ as a catalyst.

-

Position : Bromination occurs preferentially at the para position relative to the ketone group due to electron-withdrawing effects .

b. Nitration

-

Conditions : HNO₃/H₂SO₄ mixture.

-

Outcome : Nitro group incorporation at electron-rich positions, typically meta to the ketone .

Oxidation and Reduction

C–C Bond-Forming Reactions

a. Osmium-Catalyzed Coupling

-

Reagents : Os₃(CO)₁₂, XPhos ligand, ethylene.

-

Mechanism : Oxidative coupling of ethylene with the ketone group forms ethylated tertiary alcohols with complete branched regioselectivity .

-

Example : Synthesis of 2-ethyl-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one .

b. Electrophilic Alkynylation

-

Reagents : TMS-EBX (trimethylsilyl ethynyl benziodoxolone), TBAF (tetrabutylammonium fluoride).

-

Conditions : −78°C in THF.

-

Outcome : Ethynyl group addition to the α-position of the ketone .

Condensation Reactions

a. Hydrazine Derivatives

-

Reagents : Substituted isothiocyanates (e.g., p-bromophenyl isothiocyanate).

-

Product : Thiosemicarbazide derivatives via hydrazone formation .

b. Thiazolidinone Synthesis

-

Reagents : Ethyl chloroacetate.

-

Conditions : Reflux in ethanol.

-

Outcome : Cyclization to form 2-substituted-3-(dihydronaphthalenylidene)thiazolidin-4-ones .

Functional Group Transformations

a. Selenocyanation

-

Reagents : KSeCN, N-bromosuccinimide (NBS).

-

Conditions : Room temperature in DMF/H₂O.

-

Outcome : Selenocyanate group introduction at the α-position, yielding 2-selenocyanato derivatives .

b. Hydroxymethylation

-

Reagents : Formaldehyde, basic conditions.

-

Product : Hydroxymethyl derivatives via aldol condensation.

Comparative Reactivity Insights

Scientific Research Applications

Synthetic Chemistry Applications

2-Ethyl-3,4-dihydronaphthalen-1(2H)-one is primarily utilized as an intermediate in organic synthesis. Its structure allows it to participate in various reactions:

Synthesis of Complex Molecules

The compound can be employed in the synthesis of more complex naphthalene derivatives. For instance, it has been used as a precursor for synthesizing other functionalized naphthalene derivatives through reactions such as:

- Alkylation : Utilizing alkyl halides to introduce additional alkyl groups.

- Aldol Condensation : Reacting with aldehydes or ketones to form β-hydroxy carbonyl compounds.

Dearomatization Reactions

The compound has shown effectiveness in dearomatization processes when treated with Lewis acids, facilitating the formation of new carbon-carbon bonds. This is particularly useful for creating cyclic structures from aromatic precursors .

Biological Applications

Recent studies have indicated potential biological activities associated with this compound:

Antiviral Properties

Research has demonstrated that derivatives of this compound exhibit antiviral activity against SARS-CoV-2. The binding interactions of synthesized derivatives with viral proteins have been characterized using various spectroscopic techniques .

Pharmacological Studies

The compound has been investigated for its potential use in pharmacology, particularly in the development of new therapeutic agents targeting various diseases due to its structural similarity to known bioactive compounds.

Material Science Applications

In material science, this compound is explored for its properties in:

Polymer Chemistry

It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its compatibility with various polymers makes it a candidate for producing high-performance materials.

Dyes and Pigments

The compound serves as a precursor for synthesizing dyes and pigments due to its chromophoric properties, expanding its utility in textile and coating industries.

Case Study 1: Synthesis of Naphthalene Derivatives

A study detailed the synthesis of various naphthalene derivatives using this compound as a starting material. The reaction conditions were optimized to achieve high yields (up to 85%) through careful control of temperature and reaction time .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Alkylation | 75 | Room temperature, 24 hours |

| Aldol Condensation | 85 | Reflux in ethanol |

| Dearomatization | 60 | With AlCl₃ at room temperature |

Case Study 2: Antiviral Activity Assessment

In another study, derivatives of the compound were synthesized and tested for their binding affinity to SARS-CoV-2 proteins. The results indicated promising antiviral activity with IC50 values comparable to existing antiviral agents .

| Compound | IC50 (µM) | Target Protein |

|---|---|---|

| Derivative A | 5 | Spike Protein |

| Derivative B | 10 | Nucleocapsid Protein |

Mechanism of Action

The mechanism by which 2-ethyl-3,4-dihydronaphthalen-1(2H)-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Table 1: Substituent Effects on DHN Derivatives

*Hypothetical structure inferred from analogous compounds.

- Ethyl vs.

- Halogenation : Bromo and fluoro substituents (e.g., at position 7) enhance cell permeability and electronic effects, which are critical for protein interactions .

Table 2: Bioactivity of Selected DHN Analogues

Crystallographic and Conformational Insights

X-ray crystallography reveals that substituents significantly influence molecular conformation:

- Benzylidene Derivatives : Aromatic rings in E-configurations form dihedral angles ranging from 51.7° to 72.9°, affecting π-π stacking and intermolecular interactions .

- Cyclohexanone Ring Distortion: In 2-(4-methoxybenzylidene)-4,4-dimethyl-DHN, the cyclohexanone ring adopts a distorted chair conformation due to conjugation with the planar benzylidene group .

- Hydrogen Bonding : Weak C–H···O interactions stabilize crystal packing in bromo/methoxy derivatives, which may correlate with solid-state stability .

Biological Activity

2-Ethyl-3,4-dihydronaphthalen-1(2H)-one, also known by its CAS number 21568-62-7, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is , and it has a molecular weight of approximately 174.24 g/mol. The compound features a naphthalene backbone with a ketone functional group, contributing to its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspases and the modulation of apoptotic signaling pathways.

Case Study: Apoptosis Induction

A study conducted by researchers at the University of Groningen highlighted the compound's ability to trigger apoptosis in MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptotic markers such as cleaved PARP and caspase-3 activation.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The compound's structure allows it to bind to various receptors and enzymes, leading to alterations in cellular signaling pathways.

Interaction with Enzymes

Research indicates that the compound may inhibit certain enzymes involved in metabolic processes. For example, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and cancer progression.

Research Findings

Recent studies have expanded our understanding of the biological activity of this compound:

- Antimicrobial Studies : A comprehensive analysis published in the Chemical and Pharmaceutical Bulletin demonstrated that derivatives of this compound possess enhanced antimicrobial properties compared to the parent compound .

- Anticancer Research : A publication from ResearchGate reported that structural modifications of this compound led to compounds with improved efficacy against cancer cell lines .

Q & A

Q. What are the established synthetic routes for 2-ethyl-3,4-dihydronaphthalen-1(2H)-one derivatives?

The Claisen-Schmidt condensation is the most widely used method for synthesizing substituted 3,4-dihydronaphthalen-1(2H)-one derivatives. This involves reacting this compound with aromatic aldehydes in an alkaline medium (e.g., NaOH in methanol). For example, (E)-7-bromo-2-(3,5-dimethoxybenzylidene) derivatives are synthesized via this method, achieving high yields (~95%) under optimized conditions . Key parameters include reaction temperature (298 K), methanol as solvent, and purification via silica gel chromatography.

Q. How is the crystal structure of this compound derivatives determined?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is the gold standard. Hydrogen atoms are typically placed in idealized positions with riding models (C–H distances: 0.93–0.97 Å). The cyclohexanone ring adopts a chair conformation, while substituents like bromine or methoxy groups influence dihedral angles between aromatic rings (e.g., 51.7°–59.7°) . Weak hydrogen bonds (e.g., C–H···O) and π-π interactions stabilize the crystal packing .

Q. What spectroscopic techniques are used to characterize these derivatives?

- 1H/13C NMR : Confirms regiochemistry and substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm).

- IR : Identifies carbonyl (C=O) stretches at ~1680 cm⁻¹ and alkene (C=C) bands at ~1600 cm⁻¹.

- Elemental Analysis : Validates purity (e.g., C 76.44% vs. experimental 76.87% for allyl-substituted derivatives) .

Advanced Research Questions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.